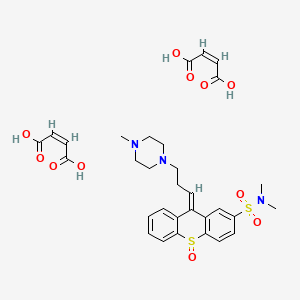
Thioxanthene-2-sulfonamide, N,N-dimethyl-9-(3-(4-methyl-1-piperazinyl)propylidene)-, 10-oxide, dimaleate, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Thiothixene Sulfoxide Dimaleate is a compound that belongs to the class of organosulfur compounds It is characterized by the presence of a sulfoxide group, which is a sulfur atom bonded to an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Thiothixene Sulfoxide Dimaleate typically involves the oxidation of thiothixene, a thioxanthene derivative, to form the sulfoxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of (Z)-Thiothixene Sulfoxide Dimaleate may involve a continuous flow process to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Thiothixene Sulfoxide Dimaleate undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The sulfoxide group can be reduced back to the corresponding sulfide.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Thiothixene sulfone.
Reduction: Thiothixene.
Substitution: Various substituted thiothixene derivatives.
Applications De Recherche Scientifique
(Z)-Thiothixene Sulfoxide Dimaleate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfoxide functionality into molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its pharmacological properties, including potential use as an antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (Z)-Thiothixene Sulfoxide Dimaleate involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can act as an electron donor or acceptor, influencing the activity of these targets. The compound may also participate in redox reactions, altering the oxidative state of cellular components and affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiothixene: The parent compound, lacking the sulfoxide group.
Thiothixene Sulfone: The fully oxidized form of thiothixene.
Dimethyl Sulfoxide (DMSO): A simpler sulfoxide compound with widespread use as a solvent.
Uniqueness
(Z)-Thiothixene Sulfoxide Dimaleate is unique due to its specific structural features and the presence of the sulfoxide group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
25616-81-3 |
|---|---|
Formule moléculaire |
C31H37N3O11S2 |
Poids moléculaire |
691.8 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;(9E)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]-10-oxothioxanthene-2-sulfonamide |
InChI |
InChI=1S/C23H29N3O3S2.2C4H4O4/c1-24(2)31(28,29)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)30(23)27)8-6-12-26-15-13-25(3)14-16-26;2*5-3(6)1-2-4(7)8/h4-5,7-11,17H,6,12-16H2,1-3H3;2*1-2H,(H,5,6)(H,7,8)/b19-8+;2*2-1- |
Clé InChI |
NGSFSESIHNXAEX-XRWBZILMSA-N |
SMILES isomérique |
CN1CCN(CC1)CC/C=C\2/C3=C(S(=O)C4=CC=CC=C24)C=CC(=C3)S(=O)(=O)N(C)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CN1CCN(CC1)CCC=C2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)S(=O)(=O)N(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















